1-Methyl Adenosine-d3

Beschreibung

Significance of Stable Isotope Labeling in Quantitative Biological Studies

Stable isotope labeling is a powerful technique used in quantitative mass spectrometry to accurately determine the abundance of molecules in a sample. longdom.orgsigmaaldrich.com This method involves using molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). longdom.orgoup.com These labeled compounds are chemically identical to their naturally occurring "light" counterparts but have a greater mass. longdom.org

In quantitative proteomics and metabolomics, stable isotope-labeled compounds serve as internal standards. sigmaaldrich.comoup.com A known quantity of the "heavy" labeled standard is added to a biological sample at an early stage of analysis. oup.com The sample is then processed and analyzed using mass spectrometry, which separates molecules based on their mass-to-charge ratio. nih.gov The mass spectrometer can distinguish between the light (endogenous) and heavy (standard) versions of the same molecule. wikipedia.org By comparing the signal intensity of the endogenous molecule to that of the known amount of the internal standard, researchers can calculate the absolute quantity of the target molecule with high accuracy and reproducibility. sigmaaldrich.comnih.gov This approach, known as stable isotope dilution (SID), corrects for sample loss during preparation and variations in instrument response, making it a gold standard for quantitative analysis. semanticscholar.orgresearchgate.net

Several stable isotope labeling strategies are employed in research, including metabolic labeling, where living cells incorporate labeled amino acids (e.g., SILAC), and chemical labeling, where tags are attached to molecules after they have been isolated. nih.govroyalsocietypublishing.org The use of these techniques has revolutionized the study of protein expression, post-translational modifications, and metabolic fluxes, providing critical insights into disease mechanisms and biomarker discovery. longdom.orgsigmaaldrich.com

Table 1: Key Stable Isotope Labeling Methods in Mass Spectrometry

| Method | Description | Key Features |

|---|---|---|

| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Cells are grown in media containing "heavy" amino acids, which are incorporated into all newly synthesized proteins. wikipedia.org | In vivo labeling; accurate for comparing protein abundance between different cell populations. longdom.orgwikipedia.org |

| ICAT (Isotope-Coded Affinity Tag) | Chemically labels cysteine-containing peptides with light or heavy tags after protein extraction. nih.govbohrium.com | Post-harvest chemical labeling; targets specific amino acids. nih.gov |

| iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) | Uses isobaric chemical tags that label peptides. The tags have the same total mass but yield different reporter ions upon fragmentation in the mass spectrometer. nih.govbohrium.com | Allows for multiplexing (analyzing multiple samples simultaneously); increases throughput. nih.govacs.org |

| Stable Isotope Dilution (SID) Mass Spectrometry | A known amount of a stable isotope-labeled analog of the target analyte is added to the sample as an internal standard for absolute quantification. semanticscholar.orgacs.org | Considered a gold standard for accuracy; corrects for matrix effects and sample loss. semanticscholar.orgresearchgate.net |

Overview of N1-Methyladenosine (m1A) as a Post-Transcriptional RNA Modification

N1-methyladenosine (m1A) is a widespread and crucial post-transcriptional modification of RNA, where a methyl group is added to the N1 position of an adenosine (B11128) base. nih.govbohrium.com This modification is found in various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and long non-coding RNA (lncRNA), across eukaryotes and prokaryotes. nih.govmdpi.com

The m1A modification is a dynamic and reversible process regulated by a set of specific enzymes:

"Writers" (Methyltransferases): These enzymes install the m1A mark. In the nucleus and cytoplasm, the TRMT6/TRMT61A complex is a key writer, while TRMT10C and TRMT61B function in the mitochondria. nih.govfrontiersin.org

"Erasers" (Demethylases): These enzymes remove the m1A modification. The AlkB family of proteins, specifically ALKBH1 and ALKBH3, have been identified as m1A erasers. mdpi.comelifesciences.org

"Readers": These proteins recognize and bind to m1A-modified RNA, mediating its downstream biological effects. The YTH domain-containing proteins, such as YTHDF1, YTHDF2, and YTHDF3, have been shown to read m1A marks. elifesciences.orgfrontiersin.org

Research has shown that m1A modification plays a vital role in numerous biological processes. In tRNA, m1A is critical for maintaining structural stability and ensuring proper translation. nih.govmdpi.com In mRNA, m1A is often found enriched near the translation start codon and is positively correlated with protein production, suggesting a role in promoting translation initiation. bohrium.comnih.gov The dynamic regulation of m1A is implicated in cellular responses to stress and the progression of various diseases, including cancer. elifesciences.orgfrontiersin.orgnih.gov

Table 2: Key Regulators of N1-Methyladenosine (m1A) Modification

| Role | Regulator Protein | Cellular Location | Function |

|---|---|---|---|

| Writer | TRMT6/TRMT61A | Nucleus | Adds methyl group to A in RNA nih.govfrontiersin.org |

| Writer | TRMT10C, TRMT61B | Mitochondria | Adds methyl group to mitochondrial RNA nih.govfrontiersin.org |

| Eraser | ALKBH1, ALKBH3 | Nucleus | Removes methyl group from m1A elifesciences.orgfrontiersin.org |

| Reader | YTHDF1, YTHDF2, YTHDF3 | Cytoplasm | Binds to m1A to mediate downstream effects elifesciences.orgfrontiersin.org |

| Reader | YTHDC1 | Nucleus | Binds to m1A to mediate downstream effects frontiersin.orgfrontiersin.org |

Rationale for the Synthesis and Application of 1-Methyl Adenosine-d3 in Academic Investigations

Given the biological importance of m1A, accurately quantifying its levels in different RNA species and under various physiological conditions is crucial for understanding its regulatory roles. frontiersin.org This is where the application of stable isotope-labeled internal standards, specifically this compound, becomes essential.

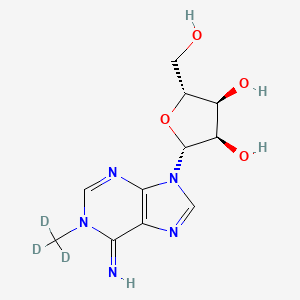

This compound is a deuterated form of 1-Methyladenosine (B49728), meaning three hydrogen atoms in the added methyl group have been replaced with deuterium atoms. medchemexpress.commedchemexpress.com This labeling makes it an ideal internal standard for quantification of endogenous m1A using stable isotope dilution mass spectrometry. semanticscholar.orgmedchemexpress.com When analyzing a sample of digested RNA, the mass spectrometer can differentiate the endogenous, "light" 1-Methyladenosine from the "heavy" this compound standard based on their mass difference. nih.gov This allows for the precise and absolute quantification of m1A levels in complex biological samples like cell extracts, tissues, or urine. semanticscholar.orgfrontiersin.org

The synthesis of deuterated nucleosides like this compound can be achieved through chemical or enzymatic methods. scienceopen.comoup.comresearchgate.net Chemical synthesis may involve protecting the hydroxyl groups of the ribose sugar, followed by methylation using a deuterated methylating agent (e.g., deuterated methyl iodide), and subsequent deprotection. researchgate.net Enzymatic synthesis offers an alternative route, using enzymes to build the deuterated nucleoside from simpler, labeled precursors. scienceopen.combu.edu

The use of this compound in academic investigations enables researchers to:

Develop robust and sensitive analytical methods for the absolute quantification of m1A. semanticscholar.orgfrontiersin.org

Study the dynamics of m1A modification by tracking changes in its abundance in response to cellular stimuli or in disease states. bohrium.combiorxiv.org

Investigate the activity and kinetics of m1A writer and eraser enzymes. mdpi.com

Validate findings from high-throughput sequencing methods that map m1A sites across the transcriptome. nih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15N5O4 |

|---|---|

Molekulargewicht |

284.29 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-imino-1-(trideuteriomethyl)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3 |

InChI-Schlüssel |

GFYLSDSUCHVORB-YZLHILBGSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Kanonische SMILES |

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |

Herkunft des Produkts |

United States |

Analytical Methodologies Utilizing 1 Methyl Adenosine D3

Quantitative Mass Spectrometry-Based Approaches

Quantitative mass spectrometry has become an indispensable tool for the analysis of modified nucleosides like 1-methyladenosine (B49728). researchgate.nettandfonline.com The use of stable isotope-labeled internal standards, such as 1-methyladenosine-d3 (B12423798), is a cornerstone of these quantitative methods, ensuring high accuracy and precision. researchgate.netresearchgate.net

Internal Standard Application in Nucleosidomics Profiling

In the field of nucleosidomics, which involves the comprehensive analysis of all nucleosides in a biological system, 1-methyladenosine-d3 is employed as an internal standard to accurately quantify 1-methyladenosine levels. caymanchem.comcaymanchem.com This is particularly important as 1-methyladenosine has been identified as a potential biomarker for various physiological and pathological states. The addition of a known amount of 1-methyladenosine-d3 to a sample at the beginning of the analytical workflow allows for the correction of any sample loss during extraction, purification, and analysis. By comparing the mass spectrometry signal of the endogenous 1-methyladenosine to that of the added 1-methyladenosine-d3, a precise and accurate quantification of the 1-methyladenosine concentration in the original sample can be achieved. caymanchem.comcaymanchem.compubcompare.ai

Integration with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of modified nucleosides. researchgate.netspringernature.com In this context, 1-methyladenosine-d3 is instrumental for developing robust and reliable LC-MS/MS methods for 1-methyladenosine analysis. caymanchem.comcaymanchem.com The chromatographic separation of 1-methyladenosine from other components in a complex biological matrix is followed by its detection and fragmentation in the mass spectrometer. The use of multiple reaction monitoring (MRM) allows for highly specific detection of both 1-methyladenosine and its deuterated internal standard, 1-methyladenosine-d3. frontiersin.orgoup.com This approach minimizes interferences from the sample matrix, leading to improved accuracy and precision in the quantification of 1-methyladenosine. researchgate.net For instance, researchers have successfully used 1-methyladenosine-d3 to quantify 1-methyladenosine levels in total tRNA from HeLa cells. nih.gov

| Parameter | Value | Reference |

| Column | BEH HILIC (2.1 × 100 mm, 1.7 µm) | frontiersin.org |

| Mobile Phase A | Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.5% acetic acid | frontiersin.org |

| Mobile Phase B | Acetonitrile | frontiersin.org |

| Flow Rate | 0.3 mL/min | frontiersin.org |

| Injection Volume | 5.0 µL | frontiersin.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | oup.com |

| MRM Transition (1-mA) | m/z 282.1 → 150.1 | frontiersin.org |

| MRM Transition (1-mA-d3) | m/z 285.1 → 153.0 | frontiersin.org |

This table presents a representative set of parameters and may vary depending on the specific instrumentation and experimental conditions.

Role in Gas Chromatography-Mass Spectrometry (GC-MS) Metabolomics

While LC-MS/MS is more commonly used for nucleoside analysis, gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for metabolomics studies. caymanchem.com In GC-MS analysis, analytes must be volatile and thermally stable, which often requires a derivatization step for polar molecules like nucleosides. 1-Methyladenosine-d3 can serve as an internal standard in GC-MS methods for the quantification of 1-methyladenosine, similar to its role in LC-MS/MS. caymanchem.comcaymanchem.com The use of a deuterated standard helps to account for any variability in the derivatization reaction and the subsequent chromatographic and mass spectrometric analysis.

Nucleic Acid Isotope Labeling Coupled Mass Spectrometry (NAIL-MS) for RNA Dynamics

Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) is a powerful technique to study the dynamics of RNA modifications. springernature.comnih.gov This method allows researchers to differentiate between pre-existing and newly synthesized RNA molecules and their modifications. nih.govtandfonline.com In the context of 1-methyladenosine, NAIL-MS can be used to investigate the rates of its formation and removal from RNA. nih.govd-nb.infonih.gov By feeding cells with a stable isotope-labeled precursor, such as deuterated methionine (d3-Met), the newly synthesized 1-methyladenosine will incorporate the deuterium (B1214612) label (d3-m1A). nih.govsheba.co.ilbohrium.comnih.gov By tracking the abundance of labeled and unlabeled 1-methyladenosine over time using mass spectrometry, the dynamics of RNA methylation and demethylation can be elucidated. nih.govtandfonline.com This approach has been instrumental in understanding the repair of RNA damage and the dynamic nature of the epitranscriptome. researchgate.netd-nb.infonih.gov For example, NAIL-MS has been used to study the demethylation of 1-methyladenosine in E. coli and human cells. nih.govnih.govwustl.edu

Metabolic Flux Analysis with Stable Isotope Tracers

Stable isotope tracers, including 1-methyladenosine-d3, are invaluable tools for metabolic flux analysis, which aims to quantify the rates of metabolic pathways. nih.gov By introducing a labeled compound into a biological system, researchers can trace its metabolic fate and determine the flow of metabolites through various pathways. biorxiv.orgresearchgate.netresearchgate.net In the context of nucleoside metabolism, 1-methyladenosine-d3 can be used to study the pathways involved in its synthesis, degradation, and salvage. biorxiv.org This information is crucial for understanding the regulation of nucleoside pools and their role in cellular processes.

Method Development for Enhanced Analytical Resolution and Sensitivity

The development of highly sensitive and selective analytical methods is crucial for the accurate quantification of low-abundance modified nucleosides like 1-methyladenosine. nih.govmdpi.com 1-Methyladenosine-d3 plays a vital role in the development and validation of such methods. frontiersin.org The use of a deuterated internal standard allows for the optimization of chromatographic conditions to achieve better separation of 1-methyladenosine from interfering compounds, thereby enhancing analytical resolution. nih.govbiorxiv.org Furthermore, in mass spectrometry, the use of 1-methyladenosine-d3 helps to improve the signal-to-noise ratio and, consequently, the sensitivity of the assay, enabling the detection and quantification of 1-methyladenosine at very low concentrations. frontiersin.org Researchers are continuously working on improving analytical techniques, such as optimizing derivatization methods and exploring advanced chromatography techniques like hydrophilic interaction liquid chromatography (HILIC), to further enhance the resolution and sensitivity of 1-methyladenosine analysis. tandfonline.comfrontiersin.org

Mechanistic and Functional Research on N1 Methyladenosine M1a in Rna Biology

Transcriptome-Wide Distribution and Context of m1A Modification

The m1A modification is widespread and conserved across prokaryotic and eukaryotic organisms. nih.gov Its distribution is not uniform across different types of RNA or even within a single RNA molecule, suggesting specific regulatory roles.

Presence in Transfer RNA (tRNA) and Ribosomal RNA (rRNA)

The m1A modification is highly abundant in transfer RNA (tRNA) and ribosomal RNA (rRNA). nih.gov In cytosolic tRNAs of eukaryotes, m1A can be found at several positions, including 9, 14, 22, 57, and 58. nih.govnih.gov The modification at position 58 (m1A58) is particularly notable for its conservation across bacteria, archaea, and eukaryotes and its critical role in maintaining tRNA stability. nih.govoup.com In fact, m1A58 has been observed in all sequenced eukaryotic initiator tRNAs (tRNAiMet). nih.gov Within human mitochondrial tRNAs, m1A modifications are present at positions 9 and 58. oup.com

In rRNA, m1A is also found at conserved sites. For instance, in the large subunit of the ribosome, m1A is present at position 645 of the 25S rRNA in yeast and at position 1322 of the 28S rRNA in humans. nih.gov Additionally, a conserved m1A site exists at position 947 of the 16S rRNA in the mitochondrial ribosomes of vertebrates. nih.gov These modifications in rRNA are known to influence ribosome biogenesis. nih.gov

Occurrence and Localization in Messenger RNA (mRNA)

While less abundant than in tRNA and rRNA, m1A is also present in messenger RNA (mRNA) in eukaryotes, from yeast to mammals. nih.govbohrium.com Initial studies using antibody-based sequencing methods suggested that m1A was widespread in mRNA, with thousands of modified sites. bohrium.com These studies reported that m1A is enriched in the 5' untranslated region (5'UTR), particularly around the translation initiation site (TIS), and is associated with enhanced protein translation. bohrium.comcd-genomics.com It was observed that over 50% of m1A peaks in human cell lines are located within 300 nucleotides of the start codon. bohrium.com

However, more recent studies employing single-nucleotide resolution mapping techniques have provided a more refined view. These studies indicate that m1A is present in a smaller number of cytosolic mRNAs and typically at low stoichiometries. elsevierpure.com The modification is often found in regions of mRNA that can form structures resembling the T-loop of tRNA. elsevierpure.comnih.gov In contrast, m1A sites in mitochondrial mRNA are more predominantly located in the coding sequence (CDS) and have been shown to inhibit translation. oup.com In some organisms, like dinoflagellates, m1A is enriched in the 3' UTR and is negatively correlated with translation efficiency. biorxiv.org

Dynamic Regulation of m1A Levels in Eukaryotic RNA

The levels of m1A in eukaryotic mRNA are not static but are dynamically regulated in response to various physiological conditions and cellular stresses. bohrium.comnih.gov For example, in mammalian cells, m1A levels have been shown to decrease during glucose or amino acid starvation and increase in response to heat shock. bohrium.com This dynamic nature suggests that m1A is part of the cellular response to environmental changes. The reversibility of the modification, carried out by specific enzymes, allows for this adaptable regulation of gene expression at the post-transcriptional level. nih.govbohrium.com

Enzymatic Regulation of m1A Epitranscriptome

The m1A modification is a dynamically regulated process controlled by a set of specific enzymes. These enzymes are categorized as "writers" (methyltransferases that add the methyl group), "erasers" (demethylases that remove it), and "readers" (proteins that recognize the modification and mediate its downstream effects). frontiersin.orgfrontiersin.org

Methyltransferase (Writer) Enzyme Characterization and Substrate Specificity

The installation of the m1A modification is carried out by a group of enzymes known as m1A methyltransferases. frontiersin.org In human cells, several such enzymes have been identified, including the TRMT6/TRMT61A complex, TRMT61B, and TRMT10C. frontiersin.orgresearchgate.net These enzymes exhibit specificity for different types of RNA and subcellular compartments.

The TRMT6/TRMT61A complex is a key methyltransferase responsible for m1A modification in both the nucleus and cytoplasm. researchgate.net This complex is a heterodimer composed of the TRMT6 and TRMT61A subunits. nih.govnih.gov In this partnership, TRMT61A acts as the catalytic subunit, binding to the methyl donor S-adenosylmethionine (SAM), while TRMT6 is the non-catalytic subunit responsible for binding to the target tRNA. nih.govnih.gov

This complex is primarily known for catalyzing the formation of m1A at position 58 of cytoplasmic tRNAs. nih.gov However, research has shown that the TRMT6/TRMT61A complex is also responsible for adding m1A to a subset of mRNAs. nih.govelsevierpure.com For an mRNA to be a substrate for this complex, it needs to adopt a T-loop-like secondary structure and contain a consensus sequence motif (GUUCRA), similar to the T-loop of tRNAs. nih.govelsevierpure.com The overexpression of the TRMT6/TRMT61A complex has been shown to increase the number of m1A sites in cytosolic mRNAs. elsevierpure.com

Demethylase (Eraser) Enzyme Activity and Mechanisms

The reversibility of m1A modification is conferred by demethylases, or "erasers," which actively remove the methyl group, thereby modulating RNA function.

Two members of the AlkB homolog (ALKBH) family of dioxygenases, ALKBH1 and ALKBH3, have been established as the primary m1A demethylases in mammalian cells. nih.govcellsignal.com These enzymes catalyze the oxidative demethylation of m1A in both tRNA and mRNA.

ALKBH1 has been shown to demethylate m1A58 in tRNAs, a modification critical for tRNA stability. nii.ac.jpoup.com This activity can influence translation initiation and cellular responses to stress. For example, ALKBH1-mediated demethylation can render tRNAs more susceptible to cleavage. In the context of mRNA, ALKBH1 can regulate the expression of other key regulatory proteins. For instance, it can demethylate the mRNA of METTL3, an m6A writer, thereby affecting its expression and downstream pathways involved in processes like colorectal cancer metastasis. oup.com

ALKBH3 also exhibits robust m1A demethylase activity towards both tRNA and single-stranded RNA. It has been shown to remove m1A from tRNA, which can promote the generation of tRNA-derived small RNAs (tDRs). In mRNA, ALKBH3-mediated demethylation can enhance the stability of certain transcripts, such as colony-stimulating factor 1 (CSF1) mRNA, promoting cancer cell invasion. Conversely, the loss of ALKBH3 function can lead to an accumulation of m1A in transcripts, as seen in Hodgkin lymphoma. cellsignal.com Mechanistically, ALKBH3-mediated demethylation can prevent the YTHDF2-dependent decay of target mRNAs like METTL3.

| Enzyme | Class | Primary Location | Key Substrates | Reported Function |

|---|---|---|---|---|

| TRMT10C | Writer | Mitochondria | mt-tRNA (A9), mt-mRNA (e.g., MT-ND5) | Mitochondrial tRNA maturation and mRNA methylation. researchgate.netresearchgate.netoup.com |

| NML (RRP8) | Writer | Nucleolus | 28S rRNA | Formation of 60S ribosomal subunit and regulation of cell proliferation. nih.govoup.com |

| ALKBH1 | Eraser | Nucleus, Cytoplasm, Mitochondria | tRNA (m1A58), mRNA (e.g., METTL3) | Regulates tRNA stability, translation, and mRNA expression. nii.ac.jpoup.com |

| ALKBH3 | Eraser | Cytoplasm | tRNA, ssRNA (e.g., CSF1 mRNA) | Promotes tRNA cleavage and enhances stability of specific mRNAs. |

RNA-Binding (Reader) Proteins for m1A Recognition

"Reader" proteins are responsible for recognizing the m1A mark and translating it into a functional outcome, such as altered RNA stability or translation.

A significant breakthrough in understanding m1A function was the discovery that proteins from the YTH (YT521-B homology) domain family, previously known as readers for N6-methyladenosine (m6A), can also bind to m1A-modified RNA. Quantitative proteomics and subsequent validation studies have shown that YTHDF1, YTHDF2, YTHDF3, and YTHDC1 can directly interact with m1A in RNA, although YTHDC2 does not show this binding.

The binding affinity of these proteins for m1A is generally lower than for m6A. Nevertheless, this interaction is functionally significant. The conserved tryptophan residue within the hydrophobic pocket of the YTH domain, essential for m6A recognition, is also required for binding to m1A.

The binding of YTHDF proteins to m1A-containing transcripts can have varied consequences. YTHDF1 has been implicated in the m1A-regulated translation of certain mRNAs, such as ATP5D. YTHDF2, a well-established player in m6A-mediated mRNA decay, also appears to promote the degradation of m1A-containing transcripts. YTHDF3 has been identified as an m1A reader that can negatively regulate trophoblast invasion by promoting the degradation of m1A-methylated IGF1R mRNA. YTHDC1, in addition to binding m1A, has been shown to play a role in preventing DNA breaks induced by nuclear RNA m1A methyltransferases.

| Reader Protein | Key Function in m1A Context | Example Target | Reported Outcome |

|---|---|---|---|

| YTHDF1 | Regulates translation | ATP5D mRNA | Involved in m1A-regulated expression of ATP5D. |

| YTHDF2 | Promotes mRNA degradation | m1A-modified transcripts | Decreases stability of target mRNAs. |

| YTHDF3 | Promotes mRNA degradation | IGF1R mRNA | Inhibits trophoblast invasion by downregulating IGF1R. |

| YTHDC1 | Binds m1A-RNA | m1A-containing nuclear RNA | Prevents DNA breaks induced by nuclear m1A methyltransferases. |

Biological Consequences of m1A Modification on RNA Fate and Function

The presence of an m1A modification, a positively charged mark that disrupts Watson-Crick base pairing, has profound effects on the structure, stability, and translational fate of RNA molecules. illinois.edu

The impact of m1A on translation is context-dependent. In tRNAs, the m1A58 modification is crucial for stabilizing the initiator methionine tRNA (tRNAiMet), thereby promoting translation initiation. frontiersin.org m1A-modified tRNAs are also preferentially recruited to actively translating ribosomes, enhancing translation elongation. frontiersin.org In mRNA, m1A in the 5' untranslated region (5' UTR) is generally associated with increased translation initiation and efficiency. oup.comfrontiersin.org Conversely, m1A modifications within the coding sequence (CDS), particularly in mitochondrial mRNAs, can inhibit translation. nii.ac.jpoup.com

Furthermore, m1A modification can influence other aspects of post-transcriptional regulation, such as competing endogenous RNA (ceRNA) networks, where modifications in long non-coding RNAs (lncRNAs) or circular RNAs (circRNAs) can affect their interactions with microRNAs and target mRNAs. nih.gov

| RNA Type | Location of m1A | Primary Consequence | Mechanism |

|---|---|---|---|

| tRNA | Position 58 (T-loop) | Promotes translation initiation and elongation | Stabilizes tRNA structure and enhances recruitment to ribosomes. frontiersin.org |

| mRNA | 5' UTR | Promotes translation | Facilitates translation initiation. oup.comfrontiersin.org |

| mRNA | Coding Sequence (CDS) | Inhibits translation | Disrupts codon-anticodon pairing during ribosomal transit. nii.ac.jp |

| mRNA | Transcript-wide | Alters RNA stability (often degradation) | Recruitment of reader proteins like YTHDF2. |

| rRNA | 28S rRNA | Essential for ribosome biogenesis | Required for proper 60S subunit formation. nih.gov |

Influence on RNA Secondary and Tertiary Structure

The methylation at the N1 position of adenosine (B11128) introduces a positive charge and disrupts the Watson-Crick base pairing with uracil (B121893) (or thymine (B56734) in DNA). nih.govbiorxiv.org This alteration has profound effects on the local and global structure of RNA molecules.

Disruption of Base Pairing: The methyl group on the N1-position of adenosine prevents the formation of a standard Watson-Crick pair with uridine. biorxiv.org This disruption can lead to the destabilization of helical regions within the RNA molecule.

Alteration of RNA Conformation: The positive charge introduced by m1A modification can lead to electrostatic interactions that influence the folding of the RNA molecule, thereby affecting its secondary and tertiary structure. nih.govoup.com In tRNA, for instance, m1A at position 58 (m1A58) is critical for maintaining the correct three-dimensional structure of the T-loop, which is essential for tRNA stability and function. oup.comcolby.edu

Impact on Protein-RNA Interactions: Changes in RNA structure due to m1A modification can alter the binding sites for RNA-binding proteins (RBPs). nih.gov This can either promote or inhibit the interaction of proteins with the RNA, thereby influencing downstream regulatory processes.

Regulation of mRNA Splicing and Processing

The role of m1A in mRNA splicing and processing is an area of active investigation, with some studies suggesting its involvement in these processes.

Alternative Splicing: While the direct impact of m1A on alternative splicing is not as extensively studied as that of N6-methyladenosine (m6A), the structural changes induced by m1A could potentially influence the recognition of splice sites by the spliceosome. biorxiv.orgacs.org Some research indicates that m1A modifications can affect mRNA splicing. acs.org

mRNA Processing: The presence of m1A within pre-mRNA may influence its processing into mature mRNA. However, more research is needed to fully elucidate the specific mechanisms by which m1A contributes to the regulation of mRNA processing.

Modulation of Translational Efficiency

The location of the m1A modification within an mRNA molecule appears to be a key determinant of its effect on translation.

Enhanced Translation: Studies have shown that m1A modifications located in the 5' untranslated region (5' UTR) of mRNA can promote translation. nih.gov Specifically, m1A at the first nucleotide of the transcript (cap+1 position) has been associated with a significant enhancement of translation. nih.gov

Inhibited Translation: In contrast, m1A modifications within the coding sequence (CDS) have been reported to inhibit protein translation. nih.govcolby.edu This inhibition may be due to the disruption of codon-anticodon pairing or the stalling of the ribosome.

Context-Dependent Effects: The effect of m1A on translation can be context-dependent, with some studies showing decreased translation efficiency for m1A-modified transcripts, particularly when the modification is in the 5' UTR or 3' UTR. biorxiv.orgembopress.org In some cancer cells, the demethylase ALKBH3 can remove m1A from tRNA, which in turn promotes protein synthesis. oup.com

Table 1: Effect of m1A Location on Translational Efficiency

| Location of m1A | Observed Effect on Translation | References |

| 5' Untranslated Region (UTR) | Promotion | nih.gov |

| First Nucleotide (cap+1) | Strong Promotion | nih.gov |

| Coding Sequence (CDS) | Inhibition | nih.govcolby.edunih.gov |

| 3' Untranslated Region (UTR) | Inhibition | biorxiv.org |

Impact on mRNA Stability and Localization

mRNA Stability: The presence of m1A can either enhance or decrease mRNA stability, depending on the specific transcript and the cellular context. biorxiv.org For example, m1A modification in the 5' UTR has been linked to increased mRNA stability. nih.gov Conversely, in some instances, m1A can lead to mRNA degradation. biorxiv.org

mRNA Localization: The modification can also affect the subcellular localization of mRNA. Changes in RNA structure due to m1A may influence its interaction with proteins that mediate its transport from the nucleus to the cytoplasm or its localization to specific subcellular compartments. nih.gov

Broader Effects on Gene Expression Programs

Through its influence on RNA structure, translation, and stability, m1A modification contributes to the regulation of broad gene expression programs involved in various cellular processes.

Stress Response: The levels and distribution of m1A have been shown to be dynamic and can change in response to cellular stress, such as nutrient deprivation. colby.edubiorxiv.orgembopress.org This suggests that m1A plays a role in reprogramming gene expression to help cells adapt to changing environmental conditions.

Development and Disease: Aberrant m1A modification has been implicated in various diseases, including cancer. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com For example, altered m1A levels have been observed in liver tumorigenesis and may serve as a potential biomarker. medchemexpress.commedchemexpress.commedchemexpress.com In bladder cancer, m1A modifications in messenger RNAs (mRNAs) and long noncoding RNAs (lncRNAs) have been linked to tumorigenesis and progression. frontiersin.org

Neuronal Function: Recent studies have highlighted the role of m1A modification in regulating neuronal gene expression and its potential involvement in the cellular response to conditions like oxygen-glucose deprivation/reoxygenation. nih.gov

Table 2: Summary of Research Findings on m1A in RNA Biology

| Research Area | Key Findings | References |

| RNA Structure | Disrupts Watson-Crick base pairing, alters RNA folding. | nih.govoup.combiorxiv.org |

| mRNA Splicing | Potential to influence splice site selection. | biorxiv.orgacs.org |

| Translation | Can enhance or inhibit translation depending on location within mRNA. | nih.govbiorxiv.orgcolby.eduembopress.orgnih.gov |

| mRNA Stability | Can increase or decrease mRNA stability. | nih.govbiorxiv.org |

| Gene Expression | Involved in stress responses, development, and disease pathogenesis. | colby.edunih.govmedchemexpress.commedchemexpress.combiorxiv.orgembopress.orgnih.govmedchemexpress.comfrontiersin.org |

Role of N1 Methyladenosine M1a in Biological Systems and Pathological States

m1A in Cellular Physiology and Stress Responses

The m1A modification is a key player in maintaining cellular homeostasis and orchestrating responses to environmental stressors. Its presence on tRNA is critical for structural stability, while its dynamic regulation on mRNA helps modulate gene expression in response to changing conditions. mdpi.comtandfonline.com

Cells dynamically regulate m1A levels in response to oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS). This modification has been shown to be responsive to oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or through models like oxygen-glucose deprivation/reoxygenation (OGD/R). nih.govresearchgate.net For instance, in primary cortical neurons, OGD/R induction leads to a dynamic regulation of the m1A landscape on mRNA, suggesting its involvement in the neuronal response to oxidative damage. nih.gov The m1A modification on rRNA has also been linked to mediating cellular sensitivity to specific stresses, including oxidative stress. nih.gov Furthermore, the eraser enzyme ALKBH3 plays a role in protecting cells from alkylation damage, a type of damage that can be exacerbated by oxidative conditions. nih.gov

The m1A modification is also implicated in the cellular response to nutrient deprivation, such as amino acid or phosphate (B84403) starvation. nih.govresearchgate.net When cells face stressful stimuli like starvation, mature tRNAs can be cleaved to produce smaller fragments known as tRNA-derived small RNAs (tsRNAs), a process influenced by m1A status. nih.gov The integrated stress response (ISR) is a key pathway activated by nutrient deprivation, leading to a general inhibition of protein synthesis. researchgate.net Studies in dinoflagellates have shown that m1A methylation may be used to cope with nutrient stress by decreasing translation efficiency. biorxiv.org In plants, phosphate starvation induces widespread m1A modifications on mRNAs related to the phosphate starvation response, enhancing their stability and supporting adaptation to nutrient-deficient conditions. researchgate.net

The regulation of m1A is integral to controlling cell proliferation and differentiation. The eraser enzyme ALKBH1 can regulate translation initiation and cell proliferation by mediating the demethylation of m1A on initiator tRNA (tRNAiMet). nih.gov Similarly, the writer complex TRMT6/TRMT61A has been linked to cell proliferation; its silencing in human cells leads to a slow-growth phenotype. oup.com Dysregulation of m1A regulators can lead to abnormal cell proliferation and retarded development. frontiersin.org For example, silencing of the m1A methyltransferase PhTRMT61A in petunia resulted in abnormal leaf development and reduced cell size, indicating a role in proper growth and differentiation. oup.com In cancer, many m1A regulators are found to promote the proliferation of tumor cells. mdpi.com

m1A in Aberrant Cellular Processes and Disease Models

The dysregulation of m1A modification patterns is increasingly associated with various human diseases, most notably cancer. nih.govnih.gov Aberrant levels of m1A writers, erasers, and readers can disrupt normal cellular processes, leading to uncontrolled cell growth, increased invasion, and tumor progression. nih.govfrontiersin.org

A growing body of evidence highlights the critical role of m1A modification in the development and progression of multiple cancers. nih.govfrontiersin.org The expression levels of m1A-regulating enzymes are frequently altered in tumor tissues, affecting cancer cell proliferation, invasion, metabolism, and cell death. mdpi.com For instance, the eraser ALKBH3 is known to regulate the cell cycle and promote invasiveness in breast and ovarian cancers. nih.govfrontiersin.org The writer complex TRMT6/TRMT61A has been shown to affect proliferation and apoptosis in various tumor cells. frontiersin.org Consequently, targeting m1A modification and its regulators has emerged as a potential strategy for cancer diagnosis and therapy. nih.govnih.gov

Hepatocellular carcinoma (HCC), the most common type of primary liver cancer, exhibits a strong connection to aberrant m1A modification. dntb.gov.uafrontiersin.org Studies have consistently shown that m1A levels are significantly elevated in HCC tumor tissues compared to adjacent normal tissues. frontiersin.orgcofc.edu This high m1A content is often correlated with poor patient survival. dntb.gov.uacofc.edu

The primary drivers of this m1A elevation in HCC are the writer enzymes TRMT6 and TRMT61A, which are highly expressed in advanced HCC tumors and whose expression levels are negatively correlated with patient survival. dntb.gov.uacofc.edu Mechanistically, the TRMT6/TRMT61A complex enhances m1A methylation on a specific subset of tRNAs. This modification boosts the translation of Peroxisome Proliferator-Activated Receptor delta (PPARδ), a protein linked to cholesterol metabolism. frontiersin.orgcofc.edu The resulting increase in cholesterol synthesis activates the Hedgehog signaling pathway, which is crucial for driving the self-renewal of liver cancer stem cells (CSCs) and promoting liver tumorigenesis. frontiersin.orgcofc.edumedchemexpress.com

In addition to the writers, other m1A regulators are also dysregulated in HCC. The eraser ALKBH3 is significantly upregulated in HCC tissues and is associated with a poor prognosis, as its overexpression stimulates tumor cell proliferation. frontiersin.org Reader proteins from the YTH domain family, such as YTHDF1, YTHDF2, and YTHDF3, have also been reported to be upregulated in HCC tissues. frontiersin.org The collective dysregulation of these m1A regulators underscores the central role of this RNA modification in the pathology of HCC. nih.govdovepress.com

Table 1: Key Research Findings on m1A Regulators in Hepatocellular Carcinoma (HCC)

| Regulator | Type | Expression in HCC | Observed Effect | Reference(s) |

| TRMT6/TRMT61A | Writer | Upregulated | Elevates tRNA m1A, increases PPARδ translation, promotes cholesterol synthesis and Hedgehog signaling, drives liver CSC self-renewal and tumorigenesis. | dntb.gov.uafrontiersin.orgcofc.edu |

| ALKBH3 | Eraser | Upregulated | Stimulates proliferation and tumorigenesis of HCC cells. | frontiersin.org |

| YTHDF1, YTHDF2, YTHDF3 | Reader | Upregulated | Implicated in downstream effects of m1A modification. | frontiersin.org |

Association with Cancer Development and Progression

Colorectal Adenomas and Colorectal Cancer

A key player in this process is the m1A methyltransferase TRMT6. Its expression is frequently upregulated in human CRC tissues, and elevated levels are correlated with advanced tumor stages and poorer survival rates for patients. aacrjournals.orgnih.govcreative-biogene.com Research using various mouse models has confirmed the oncogenic role of TRMT6 in CRC. nih.gov Mechanistically, TRMT6, as part of the TRMT6/TRMT61A complex, increases m1A levels on specific tRNAs (transfer RNAs). nih.govbohrium.com This modification enhances the stability of certain tRNAs, such as tRNA-Lys-TTT, and acts as a translational checkpoint to facilitate the synthesis of histones, which is accelerated in rapidly proliferating cancer cells. nih.govbohrium.com By impairing this process, the cell cycle is hindered, demonstrating TRMT6's role in promoting CRC cell proliferation. nih.gov

Furthermore, some studies suggest that TRMT6-mediated m1A modification exerts its cancer-promoting effects in CRC by activating the EGFR/ERK signaling pathway. aacrjournals.org Analysis of CRC patient data has led to the development of "m1A scores" based on the expression of m1A-related genes. Patients with high m1A scores often present with larger tumor burdens and have a worse prognosis. researchgate.netnih.gov These findings collectively underscore m1A modification as a critical regulatory layer in CRC pathogenesis and identify its regulators, like TRMT6, as potential therapeutic targets. aacrjournals.orgnih.govcreative-biogene.com

Table 1: Role of m1A Regulators in Colorectal Cancer

| Regulator | Type | Expression in CRC | Role in CRC | Associated Pathways | Clinical Correlation |

| TRMT6 | Writer | Upregulated nih.govcreative-biogene.com | Oncogenic; promotes proliferation, cell cycle progression, and metastasis aacrjournals.orgnih.govirb.hr | Histone Synthesis, EGFR/ERK aacrjournals.orgnih.gov | High expression correlates with poor prognosis and advanced tumor stage aacrjournals.orgnih.gov |

| ALKBH3 | Eraser | - | Promotes proliferation irb.hr | - | - |

| m1A Score | Signature | - | High score associated with larger tumor burden researchgate.netnih.gov | RNA Metabolism & Biosynthesis nih.gov | High score correlates with worse prognosis researchgate.netnih.gov |

Glioma Prognosis and Heterogeneous Signatures

In gliomas, the most common type of primary malignant brain tumor, m1A RNA modification has emerged as a key factor in tumor progression and patient outcomes. nih.govnih.gov The expression of m1A regulatory proteins is frequently dysregulated in glioma tissues and is associated with tumor grade, with higher expression often seen in more aggressive tumors like glioblastoma (GBM) compared to low-grade glioma (LGG). nih.govfrontiersin.org

The heterogeneity of gliomas is also linked to these m1A signatures. frontiersin.org Studies have identified specific genes, such as PLEK2 and ABCC3, whose expression is driven by m1A modification patterns and which are linked to glioma cell proliferation and resistance to therapies like temozolomide (B1682018) (TMZ). irb.hrnih.gov The intricate role of m1A regulators in modulating key cellular pathways—including the cell cycle, PI3K-AKT, and NOTCH pathways—highlights their importance in driving the malignant behavior of glioma cells. nih.gov This makes the m1A regulatory network a promising area for the development of novel diagnostic and therapeutic strategies for this challenging cancer. nih.govfrontiersin.org

Table 2: Prognostic Significance of m1A Regulators in Glioma

| Regulator | Type | Expression Pattern | Prognostic Value | Key Findings |

| TRMT6 | Writer | Upregulated in high-grade glioma nih.gov | High expression correlates with poor survival irb.hrnih.gov | Inhibition suppresses glioma cell proliferation, migration, and invasion. nih.gov |

| YTHDF2 | Reader | Dysregulated; lower in IDH-mutant tumors consensus.app | High expression associated with poor survival consensus.app | Involved in RNA processing and cell cycle pathways. consensus.app |

| ALKBH3 | Eraser | Upregulated in high-grade glioma frontiersin.org | Risk factor; high expression correlates with poor survival frontiersin.org | - |

| YTHDC1 | Reader | - | Protective factor; high expression correlates with better survival frontiersin.org | - |

| m1A Patterns | Signature | Four distinct patterns identified frontiersin.orgnih.gov | Correlate with differences in survival, stemness, and TME frontiersin.orgnih.gov | Used to identify risk-hub genes like ABCC3, linked to TMZ resistance. nih.gov |

Osteosarcoma and Metabolic Gene Signatures

N1-methyladenosine (m1A) modification also plays a crucial role in the pathology of osteosarcoma (OS), a common primary bone cancer. frontiersin.orgnih.gov The interplay between RNA methylation and the metabolic reprogramming characteristic of cancer cells is a key area of investigation in OS. frontiersin.orgnih.gov Metabolic reprogramming is a hallmark of cancer, allowing tumor cells to meet the high bioenergetic and biosynthetic demands of rapid growth and proliferation. nih.gov

Studies have focused on constructing prognostic signatures based on m1A-related metabolic genes. frontiersin.orgnih.gov By analyzing the expression of genes involved in both m1A regulation and cellular metabolism, researchers have been able to stratify osteosarcoma patients into high-risk and low-risk groups with significant differences in survival outcomes. frontiersin.orgnih.gov For example, a signature built from the metabolic genes ACAT1 and TDO2, which are linked to m1A regulatory patterns, was shown to be a reliable predictor of patient prognosis. frontiersin.org

These m1A-related metabolic signatures also provide insights into the tumor immune microenvironment. frontiersin.orgnih.gov Different risk groups and clusters based on these gene signatures exhibit varied immune infiltration statuses and differential expression of immune checkpoints, which can help predict a patient's potential response to immunotherapy. frontiersin.orgnih.gov While research into the direct mechanisms of m1A in osteosarcoma is still in the early stages, these findings highlight the potential of m1A-related metabolic gene signatures as valuable tools for assessing prognosis and guiding personalized treatment strategies. irb.hrfrontiersin.orgnih.gov

Interplay with Metabolic Pathways and Signaling Networks

The m1A modification is deeply intertwined with cellular metabolism and key signaling networks, and its dysregulation is a significant factor in tumorigenesis. nih.govfrontiersin.org This epitranscriptomic mark can influence the expression of crucial metabolic enzymes and signaling components, thereby driving the metabolic reprogramming that fuels cancer growth. frontiersin.orgmdpi.com

Cholesterol Metabolism Regulation

A prime example of m1A's role in metabolism is its regulation of cholesterol synthesis, particularly in the context of liver cancer. researchgate.netciteab.com Research has shown that m1A levels are markedly elevated in hepatocellular carcinoma (HCC) tissues and liver cancer stem cells. researchgate.net This increase is driven by the high expression of the "writer" complex TRMT6/TRMT61A. researchgate.netmaayanlab.cloud

The TRMT6/TRMT61A complex specifically increases m1A methylation in a subset of tRNAs. researchgate.netaging-us.com This modification enhances the translation of the peroxisome proliferator-activated receptor delta (PPARδ) mRNA. nih.govresearchgate.net PPARδ, in turn, promotes the synthesis of cholesterol. nih.govresearchgate.net This entire cascade demonstrates a direct link from an RNA modification to a critical metabolic output.

Hedgehog Signaling Pathway Activation

The metabolic shift induced by m1A-mediated cholesterol synthesis has direct consequences for crucial cancer-related signaling pathways. The increased production of cholesterol is essential for the activation of the Hedgehog signaling pathway. mdpi.comresearchgate.net This pathway is vital for embryonic development and is often aberrantly reactivated in cancer, where it plays a key role in promoting the self-renewal of cancer stem cells and driving tumorigenesis. mdpi.comaging-us.com

Therefore, the TRMT6/TRMT61A-m1A-PPARδ axis not only alters cholesterol metabolism but also directly fuels cancer progression by activating Hedgehog signaling. researchgate.netaging-us.com This mechanistic link establishes the TRMT6/TRMT61A complex as a potential therapeutic target for cancers, like HCC, that are dependent on this pathway. nih.govresearchgate.net

Metabolic Reprogramming in Tumorigenesis

Beyond cholesterol, m1A modification is a broader regulator of the metabolic reprogramming that is a hallmark of cancer. nih.govpnas.org Cancer cells famously rely on aerobic glycolysis (the Warburg effect) to generate energy and building blocks for rapid growth. pnas.org The m1A modification machinery is directly involved in controlling this process. frontiersin.orgpnas.org

The m1A "eraser" ALKBH3 has been shown to regulate the glycolysis of cancer cells. researchgate.netpnas.org ALKBH3 enhances the expression of ATP5D, a key subunit of the mitochondrial ATP synthase. mdpi.compnas.org It achieves this through a dual mechanism: its demethylase activity increases the translational efficiency of ATP5D mRNA while also regulating the stability of the mRNA for E2F1, a transcription factor that initiates ATP5D transcription. pnas.org By upregulating ATP5D, ALKBH3 influences cellular glycolysis, highlighting a direct crosstalk between m1A RNA modification and the central energy metabolism of cancer cells. frontiersin.orgpnas.org This regulatory role in metabolic reprogramming further cements m1A modification as a critical process in tumorigenesis. frontiersin.orgfrontiersin.org

Contributions to Neurological System Dynamics

N1-methyladenosine is an abundant modification in messenger RNA (mRNA) within the nervous system and plays a crucial role in regulating gene expression and responding to cellular stress. nih.govnih.gov Its dynamic nature makes it a key player in the intricate processes of the neurological system. nih.gov

Regulation of Neuronal Gene Expression

The m1A modification is instrumental in controlling the expression of neuronal genes. nih.govnih.gov Studies have shown that m1A peaks, or areas of high m1A concentration, are found in both the 5' and 3' untranslated regions of neuronal mRNAs. nih.govnih.gov The location of these peaks influences their effect on gene expression. nih.gov Research indicates a positive correlation between the presence of differentially methylated m1A peaks and the level of gene expression, a finding that has been validated through quantitative real-time PCR (qRT-PCR) and methylated RNA immunoprecipitation with reverse transcription PCR (MeRIP-RT-PCR). nih.govresearchgate.net This suggests that m1A methylation can enhance the expression of specific genes within neurons. nih.gov

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Induction in Neurons

In the context of cerebral ischemia-reperfusion injury, a pathological process in many neurological diseases, neurons undergo oxygen-glucose deprivation/reoxygenation (OGD/R). elifesciences.orgnih.govbiorxiv.org Research has demonstrated that m1A modification is abundant in the mRNA of primary neurons and is dynamically regulated during OGD/R. nih.govnih.govresearchgate.net The number of m1A-modified RNAs, including mRNAs, long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), increases following OGD/R treatment. elifesciences.orgnih.govnih.gov

The pattern and level of m1A modification change significantly during OGD/R, and this differential methylation is closely linked to the nervous system. nih.govnih.gov Specific enzymes, namely Trmt10c, Alkbh3, and Ythdf3, have been identified as potential regulators of m1A in neurons during this process. nih.govnih.gov The expression of these regulators, including Alkbh3, Trmt10c, Trmt61a, Ythdf2, and Ythdf3, is altered under different OGD/R conditions. nih.govelifesciences.org This dynamic regulation highlights the important role of m1A modification in the neuronal response to OGD/R and the potential for neuronal apoptosis. nih.gov

Involvement in Viral RNA Methylation and Pathogenesis

While the primary focus of the provided information is on neurological systems, it is important to note that RNA modifications, including m1A, are also implicated in viral processes. frontiersin.orgnih.gov These modifications can influence viral replication and the host's immune response. frontiersin.org For instance, in the context of SARS-CoV-2, the host's m6A methylation machinery has been shown to have a negative regulatory role in viral infection. frontiersin.org Although direct evidence for m1A's role in specific viral pathogenesis is not detailed in the provided search results, the general involvement of RNA methylation in viral life cycles is a critical area of ongoing research. frontiersin.orgnih.gov

Biomarker Discovery and Validation Research (utilizing d3-labeled standards)

The quantification of modified nucleosides like 1-methyladenosine (B49728) is crucial for biomarker discovery in various diseases, including cancer. caymanchem.commedchemexpress.comfrontiersin.org Deuterated internal standards, such as 1-Methyladenosine-d3 (B12423798), are indispensable tools in this research, particularly for mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comaptochem.com

1-Methyladenosine-d3 serves as an internal standard for the accurate quantification of 1-methyladenosine. caymanchem.com The use of stable isotope-labeled internal standards is the gold standard in bioanalysis as they exhibit similar extraction recovery, ionization response, and chromatographic retention times to the analyte of interest, ensuring robust and accurate measurements. aptochem.com The incorporation of three or more deuterium (B1214612) atoms provides a sufficient mass difference to distinguish the internal standard from the naturally occurring analyte. aptochem.comnedmdg.org

This precise quantification has enabled studies to identify elevated levels of 1-methyladenosine in the serum and urine of patients with various cancers, suggesting its potential as a biomarker. caymanchem.comfrontiersin.org Furthermore, d3-labeled standards like [D3]m1A are utilized in targeted quantitative analysis methods, such as hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC-MS/MS), to determine the concentrations of methylated adenosine (B11128) modifications in human serum. frontiersin.org

Table 1: Key Research Findings on m1A in Neurological Systems

| Research Area | Key Findings | Citations |

|---|---|---|

| Regulation of Neuronal Gene Expression | m1A peaks are present in 5' and 3' UTRs of neuronal mRNAs. | nih.govnih.gov |

| Positive correlation exists between m1A methylation and gene expression. | nih.govresearchgate.net | |

| OGD/R Induction in Neurons | m1A modification is dynamically regulated during OGD/R. | nih.govnih.govresearchgate.net |

| The number of m1A-modified RNAs increases after OGD/R treatment. | elifesciences.orgnih.govnih.gov | |

| Trmt10c, Alkbh3, and Ythdf3 are potential m1A-regulating enzymes in OGD/R. | nih.govnih.gov |

Advanced Research Directions and Experimental Considerations

Integration of Quantitative Methodologies with Omics Technologies

The deuterated form of 1-methyladenosine (B49728), 1-methyladenosine-d3 (B12423798) (m1A-d3), serves as a crucial internal standard for precise quantification in various "omics" technologies. caymanchem.com Its stable isotope-labeled nature allows for accurate measurement of the endogenous, unmodified 1-methyladenosine (m1A) in complex biological samples through mass spectrometry (MS)-based approaches. caymanchem.commedchemexpress.com This is particularly valuable in the expanding field of epitranscriptomics, which studies the role of RNA modifications in gene expression regulation.

m1A-seq and RNA-seq

High-throughput sequencing methods, such as m1A-seq (m1A sequencing) and RNA-seq (RNA sequencing), are employed to map the location of m1A modifications across the transcriptome. nih.govnih.gov The presence of m1A can cause misincorporation or stalling of reverse transcriptase during cDNA synthesis, creating a signature that can be detected by sequencing. oup.comresearchgate.net The reverse transcription signature of m1A has been found to be sequence-dependent. oup.cominvivochem.com By comparing sequencing data from m1A-immunoprecipitated RNA with input RNA, researchers can identify m1A-modified sites with high confidence. The integration of m1A-d3 as a spike-in standard in these workflows can enhance the quantitative accuracy of these methods, allowing for the determination of modification stoichiometry at specific sites.

Proteomics

Quantitative proteomics, often utilizing techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be used to identify the proteins that bind to m1A-modified RNA, known as "readers." nih.govacs.org By using synthetic RNA baits containing m1A, researchers have successfully identified YTH domain-containing proteins (YTHDF1-3 and YTHDC1) as readers of m1A. acs.org The use of m1A-d3 in conjunction with quantitative proteomics can help to validate and quantify the interactions between m1A-modified RNA and its binding proteins, providing insights into the downstream functional consequences of this modification. A chemoproteomic approach has also been used to investigate readers of m1A. princeton.edunih.gov

Metabolomics

In metabolomics studies, 1-methyladenosine-d3 is used as an internal standard for the quantification of 1-methyladenosine by GC- or LC-MS. caymanchem.com This is particularly relevant as elevated levels of m1A in bodily fluids have been associated with certain diseases, including cancer and rheumatoid arthritis, making it a potential biomarker. caymanchem.commedchemexpress.commedchemexpress.com For instance, increased urine and serum levels of 1-methyladenosine are observed in various forms of cancer. caymanchem.com The precise quantification enabled by m1A-d3 is essential for establishing accurate correlations between m1A levels and disease states.

The table below summarizes the integration of 1-methyladenosine-d3 in various omics technologies.

| Omics Technology | Application of 1-Methyladenosine-d3 | Research Findings |

| m1A-seq/RNA-seq | Internal standard for absolute quantification of m1A modifications. | Helps in determining the stoichiometry of m1A at specific RNA sites. |

| Proteomics | Aid in quantitative analysis of m1A-binding proteins ("readers"). | Facilitates the validation and quantification of interactions between m1A-RNA and proteins like YTHDF family members. |

| Metabolomics | Internal standard for accurate quantification of m1A in biological fluids. | Enables precise measurement of m1A levels, which can serve as a biomarker for diseases like cancer. caymanchem.commedchemexpress.commedchemexpress.com |

Development of Advanced In Vitro Models for Mechanistic Dissection

To delve deeper into the functional roles of m1A modification, researchers are developing sophisticated in vitro models that allow for precise mechanistic studies. These models are instrumental in dissecting the molecular machinery and downstream effects of m1A.

In Vitro Transcription and Methylation Assays

In vitro transcription systems are used to generate RNA transcripts with or without specific modifications. oup.com By incorporating m1A during or after transcription, researchers can study its direct impact on RNA structure, stability, and function in a controlled environment. tRNA methyltransferase assays, for instance, measure the transfer of a methyl group from a donor like S-adenosyl-L-methionine (SAM) to a specific adenosine (B11128) residue in a tRNA substrate. oup.com These assays are crucial for identifying and characterizing the "writer" enzymes responsible for installing the m1A mark.

Cell-Free Translation Systems

Cell-free translation systems provide a powerful tool to investigate the effect of m1A on protein synthesis. By introducing m1A-containing mRNA templates into these systems, researchers can directly assess whether the modification enhances or represses translation. Studies have shown that the position of the m1A modification within an mRNA molecule can have different effects on its translation efficiency. nih.gov

CRISPR-Based RNA Editing

The advent of CRISPR-Cas technology has opened up new avenues for studying RNA modifications. researchgate.netnih.gov CRISPR-based systems, such as those employing the RNA-targeting Cas13 enzyme, can be engineered to specifically target and edit RNA molecules. ed.ac.ukembopress.org By fusing a catalytically inactive Cas protein to an m1A methyltransferase ("writer") or demethylase ("eraser"), researchers can site-specifically add or remove m1A from endogenous RNAs. researchgate.netnih.gov This allows for the investigation of the functional consequences of m1A at specific loci within the native cellular context. The CIGAR-seq method, which combines CRISPR screening with a reporter for RNA modification, has been developed for unbiased screening of novel mRNA modification regulators. ed.ac.ukembopress.org

The following table details advanced in vitro models for studying m1A.

| In Vitro Model | Description | Mechanistic Insights |

| In Vitro Transcription/Methylation | Generation of RNA with or without m1A and subsequent enzymatic methylation assays. | Identification and characterization of m1A "writer" enzymes and the direct effects of m1A on RNA properties. oup.com |

| Cell-Free Translation | Use of m1A-modified mRNA in in vitro translation systems. | Elucidation of the impact of m1A on translation initiation and elongation. |

| CRISPR-Based RNA Editing | Targeted addition or removal of m1A at specific RNA sites using engineered Cas proteins. | Investigation of the site-specific functions of m1A in living cells. researchgate.netnih.gov |

Chemical Biology Approaches for RNA Modification Studies

Chemical biology offers a powerful toolkit for the study of RNA modifications, providing methods for their synthesis, detection, and functional investigation.

Synthesis of m1A-Containing Oligonucleotides

The chemical synthesis of oligonucleotides containing m1A is essential for a wide range of in vitro studies. researchgate.netnih.govoup.com This involves the use of a protected 1-methyladenosine phosphoramidite (B1245037) that can be incorporated into a growing oligonucleotide chain during solid-phase synthesis. researchgate.net These synthetic m1A-containing RNAs serve as substrates for enzymatic assays, as baits for identifying reader proteins, and as standards for analytical techniques.

Development of m1A-Specific Probes and Sensors

Researchers are developing novel chemical probes and biosensors to detect and visualize m1A in living cells. For example, RNA-cleaving DNAzymes have been engineered to be sensitive to the presence of m1A, allowing for the selective cleavage of m1A-modified RNA. nih.gov Such tools can be used to monitor the activity of m1A demethylases and to screen for inhibitors.

Photo-Crosslinking and Proteomics

Photo-crosslinking techniques, combined with proteomics, are used to identify proteins that directly interact with m1A-modified RNA. nih.gov This involves using RNA probes containing a photoactivatable crosslinker and an m1A modification. Upon UV irradiation, the probe forms a covalent bond with interacting proteins, which can then be isolated and identified by mass spectrometry.

The table below outlines key chemical biology approaches for m1A research.

| Chemical Biology Approach | Description | Application |

| Oligonucleotide Synthesis | Chemical incorporation of protected 1-methyladenosine phosphoramidite into RNA strands. | Creation of defined m1A-containing RNA substrates for in vitro assays and structural studies. researchgate.net |

| m1A-Specific Probes | Development of molecules, such as DNAzymes, that specifically recognize and react with m1A-modified RNA. | Detection and monitoring of m1A dynamics and the activity of related enzymes. nih.gov |

| Photo-Crosslinking Proteomics | Use of photoactivatable m1A-containing RNA probes to capture and identify binding proteins. | Unbiased, in vivo identification of m1A "reader" proteins. nih.gov |

Computational and Bioinformatics Analyses of m1A Landscape and Functional Correlates

Computational and bioinformatics approaches are indispensable for analyzing the vast datasets generated by high-throughput sequencing and for predicting the functional consequences of m1A modifications.

Predicting m1A Sites

Several computational tools have been developed to predict m1A modification sites in RNA sequences. nih.govmalab.cnbenthamdirect.com These predictors, such as m1A-pred and RAMPred, utilize machine learning algorithms, like support vector machines and extreme gradient boosting, trained on experimentally validated m1A sites. nih.govmalab.cnbenthamdirect.com The models typically use sequence-based features, such as nucleotide composition and chemical properties, to make predictions. malab.cn These in silico methods can help prioritize candidate m1A sites for experimental validation.

Analysis of m1A Distribution and Motifs

Bioinformatics analysis of m1A-seq data reveals the distribution of m1A across different types of RNA and within specific transcript regions. nih.govelifesciences.org These analyses have shown that m1A is enriched in specific sequence motifs and structural contexts. For example, m1A is often found in the 5' untranslated region (UTR) of mRNAs and is associated with increased translation. nih.gov Understanding these patterns provides clues about the mechanisms of m1A deposition and its regulatory functions. The landscape of m1A modification has been explored in various contexts, including in primary neurons and during oxygen-glucose deprivation/reoxygenation. nih.govelifesciences.org

Functional Correlation and Network Analysis

By integrating m1A mapping data with other omics data, such as RNA-seq and proteomics, bioinformatics analyses can uncover correlations between m1A modification and gene expression, protein levels, and cellular pathways. nih.govmdpi.comresearchgate.net For example, studies have linked changes in the m1A landscape to altered gene expression programs in disease states. researchgate.netnih.gov Network analysis can further elucidate the broader biological processes regulated by m1A and its associated machinery.

The following table summarizes the computational and bioinformatics approaches used in m1A research.

| Computational Approach | Description | Purpose |

| m1A Site Prediction | Machine learning models trained to identify potential m1A sites based on sequence features. | Prioritization of candidate sites for experimental validation. nih.govmalab.cnbenthamdirect.com |

| Distribution and Motif Analysis | Analysis of m1A-seq data to determine the location and sequence context of m1A modifications. | Identification of patterns that suggest mechanisms of regulation and function. elifesciences.org |

| Functional Correlation Analysis | Integration of m1A data with other omics datasets to identify associations with gene expression and cellular processes. | Uncovering the biological roles of m1A in health and disease. mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for quantifying 1-Methyl Adenosine-d3 in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ionization variability. Protocols typically involve:

- Sample preparation : Protein precipitation using methanol/water mixtures (e.g., 90:10 v/v) to isolate nucleosides .

- Chromatographic separation : Reverse-phase columns (C18) with gradient elution to resolve structurally similar metabolites.

- Mass detection : Multiple reaction monitoring (MRM) transitions specific to the deuterated compound to avoid interference from endogenous analogs .

- Key Data :

| Parameter | Example Value | Reference |

|---|---|---|

| Limit of Detection | 0.1 ng/mL | |

| Retention Time | 8.2 ± 0.3 min |

Q. How should researchers validate the stability of this compound under experimental storage conditions?

- Methodological Answer : Stability studies should assess short-term (bench-top), long-term (-80°C), and freeze-thaw cycles. For example:

- Stock solutions : Store at -20°C in methanol/water (90:10 v/v) to prevent degradation .

- QC samples : Analyze recovery rates after 3–5 freeze-thaw cycles; deviations >15% indicate instability .

- Critical Parameters : Temperature, solvent composition, and exposure to light.

Advanced Research Questions

Q. How can isotopic interference be minimized when using deuterated internal standards like this compound in quantitative metabolomics?

- Methodological Answer : Isotopic interference arises from natural abundance of heavy isotopes in non-deuterated metabolites. Mitigation strategies include:

- Chromatographic optimization : Ensure baseline separation between deuterated and non-deuterated peaks.

- Mass resolution enhancement : Use high-resolution mass spectrometers (HRMS) to distinguish m/z differences (e.g., Δ = 3.022 Da for d3 labels) .

- Cross-validation : Compare results with a non-isotopic internal standard or standard addition method .

Q. What experimental designs address contradictions in reported pharmacokinetic data for this compound across studies?

- Methodological Answer : Contradictions often stem from variability in:

- Dosing protocols : Standardize administration routes (e.g., intravenous vs. oral) and matrices (serum vs. plasma).

- Data normalization : Use tissue-specific correction factors (e.g., creatinine for urinary excretion) .

- Meta-analysis : Pool datasets from independent studies to identify confounding variables (e.g., age, species) and apply multivariate regression .

Q. How do researchers validate the specificity of this compound detection in complex samples with structural analogs (e.g., 1-Methyladenosine)?

- Methodological Answer : Specificity validation requires:

- Synthetic controls : Spiking samples with analogs to test cross-reactivity.

- Enzymatic digestion : Use nucleoside-specific enzymes (e.g., adenosine deaminase) to confirm signal depletion in negative controls .

- Orthogonal assays : Validate results via immunoaffinity columns or capillary electrophoresis .

Data Contradiction and Analytical Challenges

Q. What statistical approaches resolve discrepancies in isotopic dilution assays involving this compound?

- Methodological Answer :

- Error source analysis : Quantify contributions from pipetting inaccuracies, ion suppression, and instrument drift using nested ANOVA .

- Batch correction : Apply linear mixed-effects models to adjust for inter-day variability .

- Case Study : A 2023 study found a 12% variance in deuterated standard recovery between labs; harmonizing LC gradients reduced this to <5% .

Method Development and Validation

Q. What criteria define robust method validation (AMV) for this compound in regulatory contexts?

- Methodological Answer : Per ICH guidelines, validate:

- Accuracy : 85–115% recovery in spiked matrices.

- Precision : ≤15% RSD for intra-/inter-day replicates.

- Linearity : R² > 0.99 across the analytical range .

Experimental Design for Metabolic Tracing

Q. How to optimize pulse-chase experiments using this compound to track RNA methylation dynamics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.